molecular formula C15H14N2O3 B5884045 N'-benzoyl-2-methoxybenzohydrazide

N'-benzoyl-2-methoxybenzohydrazide

Cat. No. B5884045
M. Wt: 270.28 g/mol
InChI Key: YIVBGQCRICXGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzoyl-2-methoxybenzohydrazide, also known as NMBAH, is a chemical compound that has gained significant attention in the field of scientific research due to its various applications. This compound belongs to the class of hydrazides, which are widely used in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Characterization

  • N'-benzoyl-2-methoxybenzohydrazide has been studied for its synthesis and characterization properties. One study involved synthesizing and characterizing compounds including N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide and N'-(4-methoxy benzoyl)-hydrazinecarbodithioic acid ethyl ester. These compounds demonstrated thermal stability and nonlinear optical (NLO) behavior (Bharty et al., 2015).

Anticonvulsant and Neuroprotective Evaluation

  • A series of compounds including N-(substituted benzothiazol-2-yl)amides, which are structurally related to this compound, were synthesized and evaluated for their anticonvulsant and neuroprotective effects (Hassan et al., 2012).

Photodecomposition Studies

  • The photodecomposition of compounds similar to this compound, such as α-methoxydeoxybenzoin, has been investigated. These studies contribute to understanding the photodecomposition processes relevant to polymerization and other chemical reactions (Groenenbook et al., 1982).

Crystal Structure Analysis

  • Research on compounds related to this compound, such as N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide, has included crystal structure analysis to understand their molecular and crystalline properties (Bao & Wei, 2008).

Antifungal Studies

  • Compounds derived from substituted benzoyl hydrazides, similar to this compound, have been synthesized and studied for their antifungal activity. These studies contribute to the development of new antifungal agents (Sharma & Srivastava, 2005).

'Green' Chemistry Applications

  • In the field of 'green' chemistry, research has been conducted on the efficient and selective benzoylation of nucleosides using compounds related to this compound. This research contributes to developing more sustainable chemical processes (Prasad et al., 2005).

Dynamic Kinetic Asymmetric Transformations

  • Studies have been conducted on dynamic kinetic asymmetric transformations involving compounds related to this compound, contributing to advancements in asymmetric synthesis and catalysis (Trost & Fandrick, 2003).

properties

IUPAC Name

N'-benzoyl-2-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-20-13-10-6-5-9-12(13)15(19)17-16-14(18)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBGQCRICXGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-benzoyl-2-methoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-benzoyl-2-methoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-benzoyl-2-methoxybenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-benzoyl-2-methoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-benzoyl-2-methoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-benzoyl-2-methoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.